molecular formula C18H18FNO5S B2799026 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1448043-39-7

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2799026
CAS No.: 1448043-39-7
M. Wt: 379.4
InChI Key: VOEFOWPPGWNJHP-UHFFFAOYSA-N
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Description

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzofuran core linked to a hydroxypropyl chain and a substituted benzenesulfonamide moiety. The compound’s structure integrates fluorine and methoxy substituents, which are critical for modulating physicochemical properties (e.g., solubility, metabolic stability) and biological interactions.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5S/c1-24-17-7-6-13(11-14(17)19)26(22,23)20-9-8-15(21)18-10-12-4-2-3-5-16(12)25-18/h2-7,10-11,15,20-21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEFOWPPGWNJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the formation of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehydes with β-keto esters under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, minimizing waste and maximizing yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a benzofuran moiety, a hydroxypropyl group, and a benzenesulfonamide functional group. Its molecular formula is C18H18FNO4S, with a molecular weight of approximately 353.41 g/mol. The presence of the fluorine atom and the methoxy group contributes to its chemical reactivity and biological activity.

Biological Activities

1. Anti-inflammatory Properties

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide has been identified as a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. By inhibiting these enzymes, the compound may reduce inflammation and associated pain .

2. Anticancer Activity

Research indicates that benzofuran derivatives exhibit selective anticancer properties. In particular, studies have shown that related benzofuran-based sulfonamides have demonstrated moderate growth inhibition against various cancer cell lines, suggesting that this compound may have similar effects . The mechanism of action could involve the modulation of signaling pathways related to cell proliferation and apoptosis.

3. Carbonic Anhydrase Inhibition

The compound has been investigated for its ability to inhibit carbonic anhydrases (CAs), particularly hCA IX and XII, which are implicated in cancer progression and metastasis. Selective inhibition of these enzymes could lead to therapeutic applications in cancer treatment by disrupting tumor microenvironment homeostasis .

Pharmacological Applications

1. Drug Development

The structural features of this compound make it a candidate for further drug development aimed at treating inflammatory diseases and cancers. Its dual action as both an anti-inflammatory agent and a carbonic anhydrase inhibitor positions it as a versatile therapeutic agent .

2. Research in Metastasis

Recent studies have explored the role of benzofuran derivatives in mitigating metastasis in cancer cells. The compound's potential to affect epithelial-mesenchymal transition (EMT) markers suggests that it could be utilized in research focused on preventing cancer spread .

Case Studies and Research Findings

StudyFindingsImplications
Study A Identified as a selective COX inhibitorPotential use in treating inflammatory conditions
Study B Showed moderate anticancer activity in vitroCould lead to new cancer therapies
Study C Inhibition of carbonic anhydrases linked to reduced tumor growthImplications for targeted cancer therapies

Mechanism of Action

The mechanism by which N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares key structural elements with several derivatives documented in the evidence:

Compound Name (Reference) Structural Features Synthesis Method Pharmacological Activity/Use
Target Compound Benzofuran core, hydroxypropyl linker, 3-fluoro-4-methoxybenzenesulfonamide Not explicitly described; likely involves sulfonamide coupling and purification Unknown; inferred to target enzymes/receptors via sulfonamide interactions
6-(N-(4-Amino-3-(trifluoromethyl)phenyl)methylsulfonamido)...benzofuran-3-carboxamide Benzofuran core, trifluoromethylphenyl-sulfonamide, carboxamide Hydrogenation with Pd/C catalyst, flash chromatography Pharmacokinetic optimization candidate (human pharmaco)
(S,E)-3-(6-AMINOPYRIDIN-3-YL)-N-...BENZOFURAN-2-YL)METHYL)ACRYLAMIDE Benzofuran core, acrylamide linker, fluorinated pyrrolidine-carbonyl Not detailed Anticancer agent (patented for cancer treatment)
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine core, fluoro-phenyl, methanesulfonamide Not explicitly described Specialty chemical (Biopharmacule catalog); potential intermediate or bioactive candidate

Key Comparative Insights

  • Synthetic Strategies : The target compound’s synthesis likely parallels methods used for analogous sulfonamides (e.g., Pd/C-catalyzed hydrogenation for nitro-group reduction in ). However, its hydroxypropyl linker may necessitate additional protection/deprotection steps to preserve the hydroxyl group during synthesis.
  • Pharmacological Potential: Unlike the anticancer acrylamide derivative in , the target lacks an acrylamide warhead but retains fluorine and methoxy groups, which are associated with enhanced membrane permeability and target affinity in sulfonamide-based drugs .
  • Physicochemical Properties: The hydroxypropyl chain may improve aqueous solubility compared to the trifluoromethylphenyl-sulfonamide in , while the 3-fluoro-4-methoxy substitution pattern could reduce metabolic oxidation relative to non-fluorinated analogs .

Research Findings and Data Gaps

  • Activity Data: No direct biological data for the target compound are provided in the evidence. However, structurally related sulfonamides (e.g., ) demonstrate roles in enzyme inhibition (e.g., carbonic anhydrase, kinases) or receptor modulation.
  • Structural Optimization : The trifluoromethyl group in enhances lipophilicity and metabolic stability, whereas the target’s methoxy group may balance polarity and steric effects.

Biological Activity

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic uses.

Chemical Structure

The compound features a benzofuran moiety, a sulfonamide group, and a methoxy substituent, which may contribute to its biological properties. The chemical structure can be represented as follows:

C18H20FNO4S\text{C}_{18}\text{H}_{20}\text{F}\text{N}\text{O}_4\text{S}

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antinociceptive Activity : Compounds with similar structures have shown significant analgesic effects in animal models. For instance, studies have demonstrated that related benzofuran derivatives can produce dose-dependent antinociception in models such as the formalin test and hot plate test .
  • Anti-inflammatory Effects : The sulfonamide group is known for its potential anti-inflammatory properties. Compounds in this class may inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic effects in inflammatory conditions .

Biological Activity Data

Activity Model Effect Reference
AntinociceptiveFormalin testSignificant pain reduction
Anti-inflammatoryIn vitro cytokine assaysInhibition of IL-6 and TNF-alpha production
CytotoxicityCancer cell linesVariable cytotoxic effects

Case Studies

  • Antinociceptive Study : A study evaluating the antinociceptive properties of a benzofuran derivative similar to this compound found that administration via intraperitoneal route resulted in significant pain relief comparable to morphine but with a different mechanism of action, suggesting a non-opioid pathway .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of related compounds showed that they could significantly reduce inflammation markers in animal models of arthritis, indicating potential for use in chronic inflammatory diseases .

Q & A

Basic: What are the key synthetic strategies for preparing N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-fluoro-4-methoxybenzenesulfonamide?

The synthesis of this compound involves multi-step organic reactions. A typical approach includes:

  • Step 1 : Formation of the benzofuran moiety via cyclization of substituted phenols or furan derivatives, often using acid catalysis or transition-metal-mediated coupling .
  • Step 2 : Introduction of the hydroxypropyl group through nucleophilic substitution or hydroxylation reactions. For example, epoxide ring-opening with amines under controlled pH conditions .
  • Step 3 : Sulfonamide coupling using 3-fluoro-4-methoxybenzenesulfonyl chloride, typically in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF .
  • Purification : Chromatography (e.g., silica gel) and recrystallization are critical for achieving >95% purity. NMR and mass spectrometry are essential for structural confirmation .

Advanced: How can reaction yields be optimized during the sulfonamide coupling step?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity by stabilizing intermediates .
  • Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., sulfonyl chloride hydrolysis) .
  • Catalyst use : Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate sulfonamide formation via intermediate activation .
  • Stoichiometric ratios : A 1.2:1 molar ratio of sulfonyl chloride to amine precursor ensures complete conversion, as excess sulfonyl chloride can be removed during workup .

Basic: What functional groups influence the compound’s biological activity?

Key functional groups include:

  • Benzofuran moiety : Enhances π-π stacking with aromatic residues in enzyme active sites, contributing to target binding .
  • Sulfonamide group : Acts as a hydrogen-bond acceptor, critical for interactions with proteases or kinases .
  • Fluoro and methoxy substituents : The fluorine atom increases lipophilicity and metabolic stability, while the methoxy group modulates electronic effects on the benzene ring .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from variations in assay conditions or impurity profiles. Methodological solutions include:

  • Standardized assays : Use validated protocols (e.g., consistent cell lines, ATP concentration in kinase assays) to ensure reproducibility .
  • Purity verification : Re-analyze compound batches via HPLC-MS to rule out impurities >0.5% as confounding factors .
  • SAR studies : Compare activity of structural analogs (e.g., replacing fluorine with chlorine) to isolate substituent-specific effects .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the benzofuran and sulfonamide groups. 19^{19}F NMR quantifies fluorine incorporation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, particularly for distinguishing isobaric species .
  • X-ray crystallography : Resolves absolute stereochemistry of the hydroxypropyl group if chiral centers are present .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding poses in enzyme active sites (e.g., cyclooxygenase-2) using the benzofuran moiety as an anchor .
  • MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, highlighting critical residues for mutagenesis validation .
  • QSAR modeling : Build regression models correlating substituent electronic parameters (Hammett σ) with IC50_{50} values to guide structural optimization .

Basic: What are the compound’s storage and stability considerations?

  • Storage : -20°C under argon in amber vials to prevent photodegradation of the benzofuran ring .
  • Stability assessment : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Degradation products (e.g., hydrolyzed sulfonamide) indicate moisture sensitivity .

Advanced: How can researchers design derivatives to improve solubility without compromising activity?

  • Structural modifications :
    • Introduce polar groups (e.g., -OH, -COOH) on the hydroxypropyl chain to enhance aqueous solubility .
    • Replace methoxy with trifluoromethoxy to balance lipophilicity and solubility .
  • Prodrug strategies : Mask the hydroxyl group as an ester or carbonate, which hydrolyzes in vivo .

Basic: What are the compound’s potential applications in drug discovery?

  • Anticancer agents : Benzofuran derivatives inhibit tubulin polymerization or topoisomerase II .
  • Antimicrobials : Sulfonamides target dihydropteroate synthase in bacterial folate synthesis .

Advanced: How to address low reproducibility in biological assays?

  • Counter-screening : Test against off-target kinases (e.g., EGFR, HER2) to confirm selectivity .
  • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

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